molecular formula C34H52O6 B13064422 KadcoccinoneH

KadcoccinoneH

Cat. No.: B13064422
M. Wt: 556.8 g/mol
InChI Key: RMLIBWOKKQQJIU-BQHJSGISSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Kadcoccinone H (CAS No. 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. Key physicochemical properties include:

  • Solubility: 0.24 mg/ml (0.00102 mol/l), classified as "soluble" .
  • Lipophilicity: Log Po/w (XLOGP3) = 2.15, indicating moderate hydrophobicity .
  • Pharmacokinetics: High gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and a bioavailability score of 0.55 .
  • Synthetic Route: Synthesized via palladium-catalyzed cross-coupling using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium phosphate in tetrahydrofuran (THF)/water at 75°C for 1.33 hours .

Properties

Molecular Formula

C34H52O6

Molecular Weight

556.8 g/mol

IUPAC Name

(Z,6R)-6-[(3R,5R,9S,10R,12S,13R,14S,17R)-3,12-diacetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid

InChI

InChI=1S/C34H52O6/c1-20(11-10-12-21(2)30(37)38)24-15-18-33(8)25-13-14-27-31(5,6)28(39-22(3)35)16-17-32(27,7)26(25)19-29(34(24,33)9)40-23(4)36/h12-13,20,24,26-29H,10-11,14-19H2,1-9H3,(H,37,38)/b21-12-/t20-,24-,26-,27+,28-,29+,32-,33+,34+/m1/s1

InChI Key

RMLIBWOKKQQJIU-BQHJSGISSA-N

Isomeric SMILES

C[C@H](CC/C=C(/C)\C(=O)O)[C@H]1CC[C@@]2([C@@]1([C@H](C[C@@H]3C2=CC[C@@H]4[C@@]3(CC[C@H](C4(C)C)OC(=O)C)C)OC(=O)C)C)C

Canonical SMILES

CC(CCC=C(C)C(=O)O)C1CCC2(C1(C(CC3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)OC(=O)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of KadcoccinoneH involves several steps, starting from the extraction of the plant material. The plant is first dried and powdered, followed by extraction using solvents such as ethanol or methanol. The extract is then subjected to chromatographic techniques to isolate this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction and purification processes. The plant material is processed in bulk, and advanced chromatographic techniques are employed to ensure high purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: KadcoccinoneH undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to study its properties .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

KadcoccinoneH has a wide range of scientific research applications. In chemistry, it is studied for its unique structural properties and potential as a precursor for synthesizing other bioactive compounds. In biology and medicine, this compound is investigated for its anti-tumor, anti-HIV, anti-inflammatory, and antioxidant activities . It has shown promising results in preclinical studies, making it a potential candidate for drug development .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Log Po/w (XLOGP3) Solubility (mg/ml) Similarity Score
Kadcoccinone H C₆H₅BBrClO₂ Bromo (1), Chloro (1) 235.27 2.15 0.24 -
(3-Bromo-5-chlorophenyl)boronic acid C₆H₅BBrClO₂ Bromo (3), Chloro (5) 235.27 Data unavailable Data unavailable 0.87
(6-Bromo-2,3-dichlorophenyl)boronic acid C₆H₄BBrCl₂O₂ Bromo (6), Chloro (2,3) 269.88 Data unavailable Data unavailable 0.71

Key Observations:

Structural Variations: The position and number of halogen substituents differentiate these compounds. For example, (6-Bromo-2,3-dichlorophenyl)boronic acid has two chlorine atoms, increasing its molecular weight (269.88 g/mol vs. Kadcoccinone H’s bromine and chlorine are positioned to optimize steric and electronic effects for catalytic applications, whereas analogs with halogens at meta/para positions (e.g., 3-Bromo-5-chloro) may exhibit distinct regioselectivity.

Physicochemical Properties: Lipophilicity: Kadcoccinone H’s Log P (2.15) suggests moderate hydrophobicity, favoring membrane permeability. Analogs with additional halogens (e.g., dichloro derivatives) likely have higher Log P values, enhancing lipid solubility but reducing aqueous solubility . Solubility: Kadcoccinone H’s solubility (0.24 mg/ml) is comparable to typical boronic acids, but dichloro analogs may exhibit lower solubility due to increased molecular weight and crystallinity.

Synthetic and Functional Implications: Kadcoccinone H’s synthesis employs a palladium catalyst, a standard method for boronic acids. Analogs with bulkier substituents (e.g., 2,3-dichloro) may require modified reaction conditions (e.g., higher temperatures or alternative ligands) to achieve similar yields . Reactivity: Electron-withdrawing halogens (Br, Cl) activate the boronic acid group for cross-coupling, but steric hindrance in ortho-substituted analogs (e.g., 6-Bromo-2,3-dichloro) could slow reaction kinetics.

Biological Relevance: Kadcoccinone H’s BBB permeability and lack of P-glycoprotein (P-gp) substrate activity make it suitable for central nervous system (CNS) drug candidates. Analogs with higher molecular weights or additional halogens may face reduced BBB penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.